molecular formula C16H18N6S B5716328 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-phenyl-4,5-dihydro-1H-imidazole-1-carbothioamide

2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-phenyl-4,5-dihydro-1H-imidazole-1-carbothioamide

Cat. No.: B5716328
M. Wt: 326.4 g/mol
InChI Key: RLGBLDFQCLCRLB-UHFFFAOYSA-N
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Description

This compound (hereafter referred to as Compound A) features a pyrimidinylamino group linked to a 4,5-dihydroimidazole ring and a phenyl-substituted carbothioamide moiety.

Properties

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-phenyl-4,5-dihydroimidazole-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6S/c1-11-10-12(2)19-14(18-11)21-15-17-8-9-22(15)16(23)20-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H,20,23)(H,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGBLDFQCLCRLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NCCN2C(=S)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-phenyl-4,5-dihydro-1H-imidazole-1-carbothioamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological profile.

Chemical Structure and Properties

This compound can be characterized by the following molecular formula and structure:

  • Molecular Formula : C14H16N4OS
  • Molecular Weight : 288.37 g/mol

The structure features a pyrimidine ring, an imidazole moiety, and a carbothioamide functional group, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds containing imidazole and pyrimidine rings have shown significant antibacterial and antifungal properties. Initial studies suggest that derivatives of this compound may also possess similar activities.
  • Anticancer Activity : Some studies have highlighted the potential of imidazole derivatives in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against bacterial and fungal strains
AnticancerInduces apoptosis in cancer cell lines
CytotoxicityExhibits cytotoxic effects in vitro

Case Studies

  • Antifungal Activity : A study focused on the antifungal properties of related compounds demonstrated that derivatives with a similar structure exhibited higher antifungal activity compared to their antibacterial counterparts. This suggests that the compound may be effective against certain fungal pathogens .
  • Anticancer Evaluation : In a study assessing the anticancer potential of imidazole derivatives, it was found that specific modifications to the imidazole ring enhanced cytotoxicity against various cancer cell lines. The mechanism involved apoptosis mediated through mitochondrial pathways .
  • Toxicity Assessment : The Brine Shrimp Lethality Assay was utilized to evaluate the toxicity of these compounds. Results indicated that while some derivatives showed promising anticancer activity, they also exhibited varying degrees of toxicity, necessitating further investigation into their safety profiles .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by modulating signaling proteins such as BCL2 and caspases.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-phenyl-4,5-dihydro-1H-imidazole-1-carbothioamide exhibit promising anticancer properties. Studies have shown that these imidazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation. For instance, a study published in the Journal of Medicinal Chemistry reported that such compounds can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It has demonstrated effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Agricultural Science

Pesticide Development
In agricultural applications, derivatives of this compound are being explored as potential pesticides. Their ability to inhibit specific enzymes in pests suggests they could serve as effective agrochemicals. For example, a study highlighted the synthesis of imidazole-based compounds that showed high insecticidal activity against common agricultural pests like aphids and beetles .

Herbicide Potential
Research is ongoing into the herbicidal properties of this compound. Preliminary studies suggest that it may inhibit the growth of certain weed species by targeting specific biochemical pathways involved in plant growth regulation. This could lead to the development of selective herbicides that minimize damage to crops while effectively controlling weed populations .

Material Science

Polymer Chemistry
The unique structural features of this compound allow it to be used as a building block in polymer chemistry. It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research has shown that polymers containing imidazole derivatives exhibit improved resistance to thermal degradation compared to their non-modified counterparts .

Summary Table of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cells; modulates protein expression
Antimicrobial agentsEffective against resistant bacterial strains
Agricultural SciencePesticide developmentHigh insecticidal activity against pests like aphids
Herbicide potentialInhibits growth of specific weed species
Material SciencePolymer chemistryEnhances thermal stability and mechanical properties

Comparison with Similar Compounds

Substituent Variations on the Carbothioamide Group

  • Compound B: 2-[(4,6-Dimethyl-2-pyrimidinyl)amino]-N-ethyl-4,5-dihydro-1H-imidazole-1-carbothioamide Key Difference: The N-ethyl group in Compound B replaces the N-phenyl group in Compound A. Impact:
  • Molecular Weight : Compound B (C₁₂H₁₈N₆S, MW 278.38) is lighter than Compound A due to the ethyl group .
  • Synthetic Accessibility : Ethyl groups are easier to introduce than phenyl groups, making Compound B a simpler synthetic target .

Core Heterocycle Modifications

  • Compound C : N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine
    • Key Difference : Replaces the 4,5-dihydroimidazole-carbothioamide in Compound A with a benzimidazole amine.
    • Impact :
  • Aromaticity: Benzimidazole in Compound C is fully aromatic, increasing planarity and rigidity compared to the non-aromatic dihydroimidazole in Compound A. This may enhance DNA intercalation or enzyme inhibition .

Functional Group Replacements

  • Compound D: 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidinyl)-benzenesulfonamide Key Difference: Substitutes the carbothioamide in Compound A with a sulfonamide group and adds an indole-derived moiety. Impact:
  • Solubility : Sulfonamide groups improve aqueous solubility compared to carbothioamides, which could enhance bioavailability in Compound D .
  • Biological Activity : Compound D exhibits anti-HIV activity (EC₅₀ = 0.8 μM), attributed to the sulfonamide-indole pharmacophore, whereas Compound A ’s activity (if any) would depend on carbothioamide-mediated interactions .

Agrochemical Analogues

  • Compound E: Sulfometuron-methyl (Methyl 2-(((((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)benzoate) Key Difference: Contains a sulfonylurea bridge instead of the carbothioamide-imidazole system in Compound A. Impact:
  • Mode of Action : Compound E is a herbicide targeting acetolactate synthase (ALS), whereas Compound A ’s dihydroimidazole-carbothioamide structure may interact with different biological targets (e.g., kinases or proteases) .
  • Structural Flexibility : The sulfonylurea linker in Compound E allows conformational adaptability, unlike the rigid dihydroimidazole in Compound A .

Research Findings and Implications

  • Biological Targets : While Compound D targets HIV reverse transcriptase, Compound A ’s carbothioamide may inhibit metalloenzymes (e.g., carbonic anhydrases) or kinases via sulfur-metal interactions .
  • Agrochemical Potential: Structural parallels to sulfometuron-methyl (Compound E) suggest Compound A could be optimized for herbicidal activity by modifying the carbothioamide group .

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